molecular formula C11H15NO4 B2688213 5-Ethyl-3-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid CAS No. 1341671-57-5

5-Ethyl-3-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B2688213
CAS No.: 1341671-57-5
M. Wt: 225.244
InChI Key: XUACJGAKFOIYTB-UHFFFAOYSA-N
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Description

5-Ethyl-3-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom The compound also features an ethyl group and an oxan-4-yl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide in the presence of a base.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions. For example, ethylation of the oxazole ring can be achieved using ethyl halides in the presence of a strong base.

    Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through nucleophilic substitution reactions. This involves the reaction of the oxazole ring with an appropriate oxan-4-yl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.

Scientific Research Applications

5-Ethyl-3-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    5-Ethyl-3-(tetrahydrofuran-4-yl)-1,2-oxazole-4-carboxylic acid: Similar structure but with a tetrahydrofuran ring instead of an oxan-4-yl group.

    5-Ethyl-3-(oxan-4-yl)-1,2-thiazole-4-carboxylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

5-Ethyl-3-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid is unique due to the combination of the ethyl group, oxan-4-yl group, and oxazole ring

Properties

IUPAC Name

5-ethyl-3-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-2-8-9(11(13)14)10(12-16-8)7-3-5-15-6-4-7/h7H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUACJGAKFOIYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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